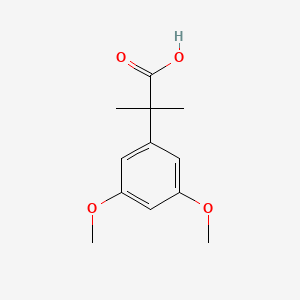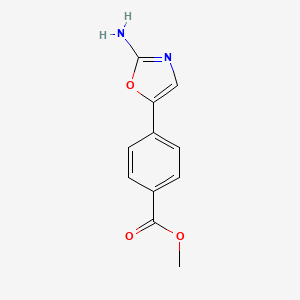
2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Catalysts and continuous flow reactors might be employed to enhance reaction rates and product yields.
化学反应分析
Types of Reactions
2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-one or 2-Methyl-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Reduction: Formation of 2-Methyl-3-(3-(trifluoromethyl)phenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
作用机制
The mechanism of action of 2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes.
相似化合物的比较
Similar Compounds
2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine: Similar structure but with an amine group instead of an alcohol.
3-(3-(trifluoromethyl)phenyl)propan-1-ol: Lacks the methyl group on the propanol chain.
2-Propanone, 1-(3-(trifluoromethyl)phenyl): Contains a ketone group instead of an alcohol.
Uniqueness
2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol is unique due to the combination of its trifluoromethyl group and alcohol functionality, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
属性
分子式 |
C11H13F3O |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
2-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H13F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-4,6,8,15H,5,7H2,1H3 |
InChI 键 |
PLJIYZZQOAHWJL-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


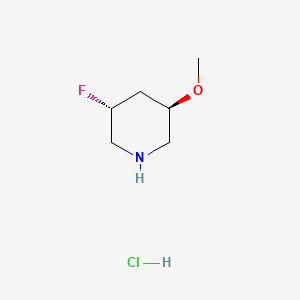
![5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine](/img/structure/B13579771.png)
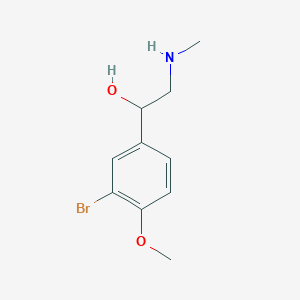

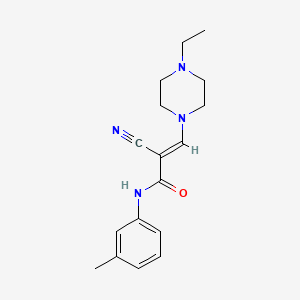



![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)

